molecular formula C16H19N3O B5436546 N-(2,4-DIMETHYLPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

N-(2,4-DIMETHYLPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

Cat. No.: B5436546
M. Wt: 269.34 g/mol
InChI Key: WYDJZBQXDODOFO-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 2,4-dimethylaniline with 1-(4-pyridyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)METHYL]UREA
  • N-(2,4-DIMETHYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA
  • N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)PROPYL]UREA

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is unique due to its specific substitution pattern on the phenyl and pyridyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-4-5-15(12(2)10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJZBQXDODOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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